2-(1-Methylhydrazino)-4,6-diphenylpyrimidine 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine
Brand Name: Vulcanchem
CAS No.: 413620-13-0
VCID: VC2321966
InChI: InChI=1S/C17H16N4/c1-21(18)17-19-15(13-8-4-2-5-9-13)12-16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3
SMILES: CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N
Molecular Formula: C17H16N4
Molecular Weight: 276.34 g/mol

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine

CAS No.: 413620-13-0

Cat. No.: VC2321966

Molecular Formula: C17H16N4

Molecular Weight: 276.34 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine - 413620-13-0

Specification

CAS No. 413620-13-0
Molecular Formula C17H16N4
Molecular Weight 276.34 g/mol
IUPAC Name 1-(4,6-diphenylpyrimidin-2-yl)-1-methylhydrazine
Standard InChI InChI=1S/C17H16N4/c1-21(18)17-19-15(13-8-4-2-5-9-13)12-16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3
Standard InChI Key TZLATRIAIDVTTD-UHFFFAOYSA-N
SMILES CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N
Canonical SMILES CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N

Introduction

Chemical Identity and Structural Properties

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine is a well-defined chemical entity with established physicochemical properties. The compound is classified under CAS number 413620-13-0 and possesses the molecular formula C17H16N4 with a calculated molecular weight of 276.34 g/mol. The IUPAC name for this compound is 1-(4,6-diphenylpyrimidin-2-yl)-1-methylhydrazine, which accurately reflects its structural composition. The compound's architecture includes a six-membered pyrimidine ring containing nitrogen atoms at positions 1 and 3, similar to benzene and pyridine but with distinctive nitrogen placement that alters its electronic properties and reactivity profiles.

The structural uniqueness of this compound stems from its substitution pattern. The pyrimidine core features a 1-methylhydrazino group (-NH-N(CH3)) at the 2-position, which introduces a nitrogen-rich functional group with potential for hydrogen bonding and nucleophilic interactions. Additionally, phenyl groups at positions 4 and 6 contribute aromatic character and provide potential binding sites for π-π interactions in biological systems. These structural elements collectively influence the compound's chemical behavior, solubility characteristics, and potential biological activity.

Physical and Chemical Characteristics

The physicochemical profile of 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine has been documented across various databases and chemical repositories. Below is a comprehensive table summarizing key properties of this compound:

PropertyValue
CAS Number413620-13-0
Molecular FormulaC17H16N4
Molecular Weight276.34 g/mol
IUPAC Name1-(4,6-diphenylpyrimidin-2-yl)-1-methylhydrazine
Standard InChIInChI=1S/C17H16N4/c1-21(18)17-19-15(13-8-4-2-5-9-13)12-16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3
Standard InChIKeyTZLATRIAIDVTTD-UHFFFAOYSA-N
SMILESCN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N
Canonical SMILESCN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N
Solubility0.2 μg/mL
PubChem Compound ID791101

This comprehensive characterization allows researchers to identify the compound accurately and predict certain aspects of its behavior in chemical and biological systems. The relatively low aqueous solubility (0.2 μg/mL) suggests hydrophobic character, which is consistent with the presence of two phenyl groups in its structure.

CompoundR₃R₄Axl IC₅₀ (nM)
m6--5
m1--8
m9--10
m4--11
m12--12
m2--16
m10--18
m5--22
m13--22
m8--23
m11--25
m3--30
m14--36
m7--49
m15--169
m16--5

This data demonstrates that slight structural modifications can lead to significant variations in biological activity, with IC₅₀ values ranging from 5 to 169 nM . These insights could guide future investigations into the potential biological activities of 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine and inform the development of structural analogs with enhanced properties.

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